(2R)-2-Methyl-3-(oxolan-3-yl)propan-1-ol

Description

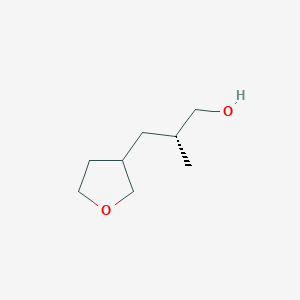

(2R)-2-Methyl-3-(oxolan-3-yl)propan-1-ol is a chiral secondary alcohol characterized by a methyl group at the C2 position (R-configuration) and a tetrahydrofuran (oxolane) ring at C2. The oxolane substituent, a five-membered ether ring, enhances polarity and influences conformational stability. Structural determination of such molecules often employs crystallographic tools like SHELX, a widely used software suite for small-molecule refinement .

Properties

IUPAC Name |

(2R)-2-methyl-3-(oxolan-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(5-9)4-8-2-3-10-6-8/h7-9H,2-6H2,1H3/t7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRGCSRVSHNNSB-GVHYBUMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCOC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1CCOC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-(oxolan-3-yl)propan-1-ol typically involves the use of starting materials such as 2-methyl-3-buten-2-ol and tetrahydrofuran. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-(oxolan-3-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-Methyl-3-(oxolan-3-yl)propan-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into their functions.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used to synthesize drugs with specific therapeutic effects, particularly those targeting metabolic or enzymatic pathways.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which (2R)-2-Methyl-3-(oxolan-3-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Oxolane vs. Indole and Dioxolane

The target compound’s oxolane group distinguishes it from analogs bearing indole or dioxolane moieties. For example:

- Compounds: Racemic (2R,S)-propan-2-ol derivatives with indole and methoxymethyl groups exhibit antiarrhythmic, hypotensive, and α1/α2/β1-adrenoceptor binding activities .

- Compound : (R)-3-[1,3]Dioxolan-2-yl-2-(1-methylindol-3-yl)-propan-1-ol features a dioxolane (two oxygen atoms) and indole group. The dioxolane increases polarity compared to oxolane, while the indole may confer spasmolytic activity absent in the target compound .

Table 1: Structural and Functional Comparison

Stereochemical Impact

The (2R) configuration in the target compound contrasts with racemic mixtures in ’s analogs. Enantiopure compounds often exhibit superior selectivity and potency, as seen in organocatalytic syntheses (e.g., ), where stereochemistry is rigorously controlled . Racemic mixtures may dilute efficacy or introduce off-target effects.

Physicochemical Properties

- Conversely, dioxolane () introduces additional polarity, which may affect membrane permeability.

- Synthetic Accessibility: highlights enantioselective organocatalysis for similar alcohols, suggesting feasible routes for synthesizing the target compound with high stereochemical purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.